2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiophene ring, a phenoxyacetamido group, and a propyl chain. It has been studied for its antiproliferative, antimicrobial, and antibiofilm activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-amino-5-nitrothiazole with phenoxyacetyl halide under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antibiofilm activities, especially against Candida albicans.
Mechanism of Action
The mechanism of action of 2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of leukemic K562 cells by arresting the cell cycle in the G1 phase. This effect is mediated through the activation of caspases, leading to apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt biofilm formation and inhibit microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(2-phenoxyacetamido)benzamides: Known for their antiproliferative and antimicrobial activities.
Phenoxymethylpenicillin: An antibiotic with a similar phenoxyacetamido group, used to treat bacterial infections.
Uniqueness
2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique benzothiophene ring structure, which imparts distinct biological activities. Its ability to inhibit biofilm formation and its antiproliferative effects on cancer cells make it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-2-12-21-19(24)18-15-10-6-7-11-16(15)26-20(18)22-17(23)13-25-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
APOVNYAKNVXHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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